molecular formula C11H15Cl B8292146 1,2-Dimethyl-4-(alpha-chloroisopropyl)benzene

1,2-Dimethyl-4-(alpha-chloroisopropyl)benzene

Cat. No. B8292146
M. Wt: 182.69 g/mol
InChI Key: SBGYPYMRLKVZNJ-UHFFFAOYSA-N
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Patent
US05300717

Procedure details

A 0.25 l flask with a stirrer following the wall and a gas inlet tube was filled with hydrogen chloride gas. 73 g of 1,2-dimethyl-4-isopropenylbenzene were then added drop-wise at -5° to -10° C. with vigorous stirring in the course of 30 minutes, hydrogen chloride being re-added. The absorption of gas was complete 5 minutes after the end of the dropwise addition. Hydrogen chloride was stripped off from the reaction product under reduced pressure (35° C./0.8 mbar) and 89.6 g (98.2% of theory) of 1,2-dimethyl-4-(α-chloroisopropyl)benzene were obtained, m.p.: -20° to -19° C., decomposition at >50° C./1 mbar with elimination of HCl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH3:11])=[CH2:10])=[CH:5][C:4]=1[CH3:12]>>[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([Cl:1])([CH3:11])[CH3:10])=[CH:5][C:4]=1[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
73 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C(=C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 0.25 l flask with a stirrer following
ADDITION
Type
ADDITION
Details
re-added
CUSTOM
Type
CUSTOM
Details
The absorption of gas
ADDITION
Type
ADDITION
Details
after the end of the dropwise addition
CUSTOM
Type
CUSTOM
Details
was stripped off from the reaction product under reduced pressure (35° C./0.8 mbar)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C(C)(C)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 89.6 g
YIELD: PERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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